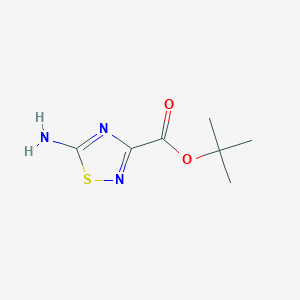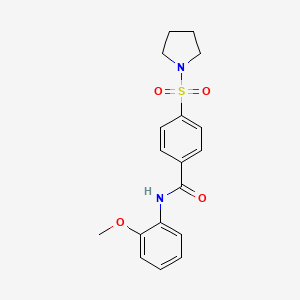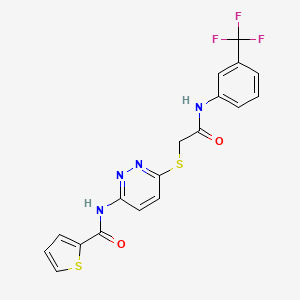![molecular formula C13H16N2O2S2 B2468228 1-Methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thion 5,5-dioxid CAS No. 620543-65-9](/img/structure/B2468228.png)
1-Methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-thion 5,5-dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 is a complex organic compound with a unique structure that includes a sulfanylidene group
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 involves its interaction with specific molecular targets and pathways. The sulfanylidene group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-4
- 1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-6
Uniqueness
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 is unique due to its specific structural configuration and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-9-3-5-10(6-4-9)15-12-8-19(16,17)7-11(12)14(2)13(15)18/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBXSWDPBZFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)

![N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2468151.png)




![prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2468157.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
